3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with a dioxoisoindole framework. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The molecular formula of this compound is C₁₃H₁₃N₁O₃, and it has garnered attention for its biological activities and structural properties.
Source: The compound can be synthesized through various chemical reactions involving isoindole derivatives and benzoic acid derivatives, as detailed in multiple research studies and patent filings.
Classification: It falls under the category of benzoic acids and isoindole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following technical details:
The molecular structure of 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃N₁O₃ |
Molecular Weight | 239.27 g/mol |
Appearance | White crystalline solid |
Melting Point | Variable (depends on purity) |
The compound can undergo various chemical reactions typical of carboxylic acids and isoindoles:
These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with specific properties.
The mechanism of action for compounds like 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid typically involves:
Data from pharmacological studies indicate that such compounds can exhibit significant bioactivity, potentially leading to therapeutic applications.
Relevant analyses often include spectroscopy techniques (NMR, IR) to confirm structural integrity and purity.
3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid has several scientific uses:
Hexahydroisoindole-1,3-diones (hexahydrophthalimides) are conformationally restrained cyclic imides characterized by their saturated bicyclic framework. This scaffold offers distinct advantages over its aromatic phthalimide counterpart: (1) Enhanced spatial flexibility due to the non-planar cyclohexane ring, enabling optimal binding with biological targets; (2) Improved metabolic stability from reduced π-electron density, minimizing oxidative degradation; and (3) Tunable lipophilicity profiles (LogP range: 1.5–3.2), facilitating membrane permeation while retaining water solubility for pharmacokinetic balance. The scaffold’s hydrogen-bonding capacity (amide carbonyls) allows for specific interactions with enzymes, notably cyclooxygenase (COX) isoforms and oxidoreductases, making it a privileged structure in anti-inflammatory and antioxidant agent design [4]. Recent studies confirm that N-substitution at the imide nitrogen with pharmacophoric groups (e.g., arylpiperazines, benzoic acid) significantly modulates target selectivity and potency [1] [4].
Table 1: Comparative Properties of Bioactive Cyclic Imide Scaffolds
Scaffold | Aromaticity | LogP Range | Key Biological Actions | Structural Flexibility |
---|---|---|---|---|
Phthalimide | Aromatic | 1.8–3.5 | COX inhibition, Antimicrobial | Low |
Hexahydrophthalimide | Non-aromatic | 1.5–3.2 | COX-2 selectivity, Antioxidant | Moderate |
Succinimide | Non-aromatic | 0.5–2.0 | Anticonvulsant, Antiviral | High |
Glutarimide | Non-aromatic | 1.0–2.8 | Immunomodulatory, Antiangiogenic | High |
The medicinal exploration of cyclic imides began with phthalimide derivatives, but their development was hampered by teratogenicity risks, epitomized by thalidomide’s notorious history. This catalyzed a shift toward saturated analogs to retain bioactivity while improving safety. Hexahydrophthalimides emerged as key candidates due to: (1) Absence of the reactive aromatic ring implicated in DNA intercalation and teratogenic mechanisms; (2) Retention of the pharmacophoric imide group essential for protein binding; and (3) Synthetic versatility enabling systematic N-functionalization. Seminal studies demonstrated that hexahydro derivatives of flumiclorac and cinidon-ethyl act as potent protoporphyrinogen oxidase inhibitors, validating their agricultural and pharmaceutical utility [4]. Contemporary research further confirms their superior safety profiles, with hexahydrophthalimide derivatives showing no cytotoxicity in vitro (tested up to 90 μM) compared to aromatic analogs [1] [4]. This evolutionary trajectory underscores the scaffold’s role in mitigating off-target effects while preserving efficacy.
Benzoic acid derivatives serve as versatile bioisosteres and pharmacophores in drug design. Their incorporation into hybrid molecules like 3-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid enables: (1) Multipoint binding via the carboxylic acid group, which participates in salt bridges, hydrogen bonding, and electrostatic interactions with targets like cyclooxygenases and kinases; (2) Modulation of physicochemical properties, enhancing water solubility and altering pKa (typically 4.0–4.5) for optimized tissue distribution; and (3) Synergistic bioactivity, as seen in COX inhibitors where benzoic acid augments the scaffold’s affinity. For instance, molecular docking reveals that the carboxylic acid group of similar derivatives forms critical hydrogen bonds with ARG120 and TYR355 in COX-2’s active site [1] [8]. Additionally, benzoic acid moieties in natural products (e.g., homapanicones) exhibit intrinsic anticancer and antioxidant activities, supporting their functional value in hybrid structures [8] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1